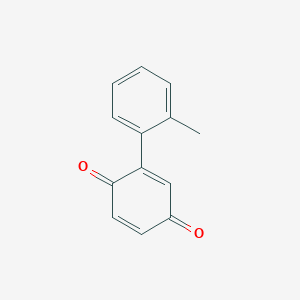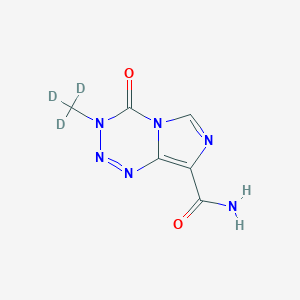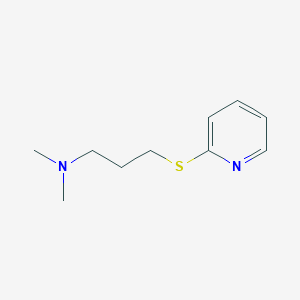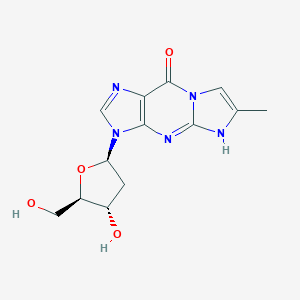
2'-Deoxy-4-desmethylwyosine
描述
2’-Deoxy-4-desmethylwyosine: is a modified nucleoside analog with the molecular formula C13H15N5O4 It is a derivative of 2’-deoxyguanosine and is characterized by the absence of a methyl group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions: 2’-Deoxy-4-desmethylwyosine can be synthesized from 2’-deoxyguanosine through a series of chemical reactions. One common method involves the use of bromoacetone as a reagent. The reaction typically proceeds under mild conditions, with the bromoacetone reacting with 2’-deoxyguanosine to form the desired product .
Industrial Production Methods: While specific industrial production methods for 2’-deoxy-4-desmethylwyosine are not well-documented, the synthesis generally follows the principles of nucleoside modification. This involves the protection of functional groups, selective reactions at specific positions, and subsequent deprotection steps to yield the final product. The process is optimized for high yield and purity, making it suitable for large-scale production.
化学反应分析
Types of Reactions: 2’-Deoxy-4-desmethylwyosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated analogs.
科学研究应用
2’-Deoxy-4-desmethylwyosine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of modified nucleosides and nucleotides, which are essential for studying nucleic acid chemistry.
Biology: The compound is employed in biochemical studies to investigate the role of modified nucleosides in biological processes.
Industry: The compound is used in the production of nucleoside-based pharmaceuticals and as a research tool in drug discovery.
作用机制
The mechanism of action of 2’-deoxy-4-desmethylwyosine involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid synthesis and function. The compound targets specific enzymes involved in nucleic acid metabolism, leading to the inhibition of DNA and RNA synthesis. This disruption can result in the termination of nucleic acid chains or the formation of defective nucleic acids, ultimately affecting cellular processes .
相似化合物的比较
2’-Deoxyguanosine: The parent compound from which 2’-deoxy-4-desmethylwyosine is derived.
2’-Deoxyadenosine: Another nucleoside analog with similar structural features.
2’-Deoxycytidine: A nucleoside analog used in similar biochemical and medicinal applications.
Uniqueness: 2’-Deoxy-4-desmethylwyosine is unique due to the absence of a methyl group at the 4-position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its potential as a therapeutic agent by altering its interaction with biological targets and improving its pharmacokinetic properties .
属性
IUPAC Name |
3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-5H-imidazo[1,2-a]purin-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O4/c1-6-3-17-12(21)10-11(16-13(17)15-6)18(5-14-10)9-2-7(20)8(4-19)22-9/h3,5,7-9,19-20H,2,4H2,1H3,(H,15,16)/t7-,8+,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZJVINWRMITKU-DJLDLDEBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=O)C3=C(N=C2N1)N(C=N3)C4CC(C(O4)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN2C(=O)C3=C(N=C2N1)N(C=N3)[C@H]4C[C@@H]([C@H](O4)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate](/img/structure/B20066.png)
![8-Methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B20067.png)
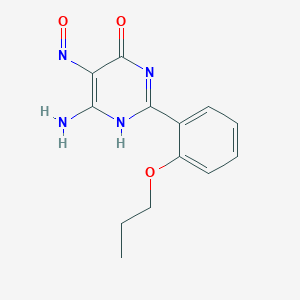
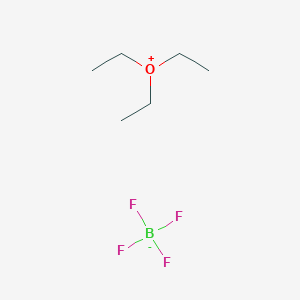
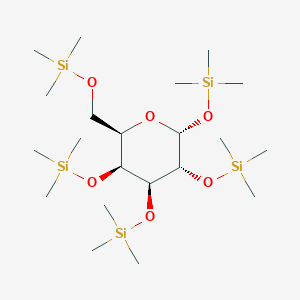
![3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene](/img/structure/B20077.png)
